molecular formula C17H10Cl2FNO2S B300513 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B300513
M. Wt: 382.2 g/mol
InChI Key: SHWMOBRFOMROPO-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as CBTF, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CBTF is a thiazolidinedione derivative that possesses anti-inflammatory, anti-tumor, and anti-diabetic properties.

Mechanism of Action

5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its anti-inflammatory, anti-tumor, and anti-diabetic activities through various mechanisms. 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione inhibits the production of pro-inflammatory cytokines by blocking the activation of NF-κB and MAPK signaling pathways. 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione induces apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione activates PPAR-γ, which plays a crucial role in glucose homeostasis.
Biochemical and Physiological Effects:
5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione inhibits the production of pro-inflammatory cytokines, which reduces inflammation. 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione induces apoptosis in cancer cells, which inhibits tumor growth. 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione increases insulin sensitivity and decreases blood glucose levels, which improves glucose homeostasis.

Advantages and Limitations for Lab Experiments

5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is easy to synthesize and has a high yield. 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its anti-inflammatory, anti-tumor, and anti-diabetic activities, which makes it a potential therapeutic agent for various diseases. However, 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione also has some limitations for lab experiments. It is not very soluble in water, which makes it difficult to administer in vivo. 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has not been extensively studied for its pharmacokinetics and toxicity, which limits its clinical applications.

Future Directions

There are several future directions for the research on 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One direction is to study the pharmacokinetics and toxicity of 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione. This will provide valuable information for its clinical applications. Another direction is to study the structure-activity relationship of 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione. This will help in the design of more potent and selective analogs of 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione. Finally, the potential of 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a chemotherapeutic agent for various types of cancer needs to be further explored.

Synthesis Methods

The synthesis of 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 2-chloro-6-fluorobenzylamine with 2-chlorobenzaldehyde and thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed in ethanol to obtain 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione. The yield of 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione is around 70%.

Scientific Research Applications

5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its anti-inflammatory, anti-tumor, and anti-diabetic activities. Inflammation is a common underlying factor in various diseases such as cancer, diabetes, and cardiovascular diseases. 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This makes 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione a potential therapeutic agent for the treatment of inflammatory diseases.
5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been shown to possess anti-tumor properties. It inhibits the proliferation of various cancer cell lines such as breast cancer, lung cancer, and pancreatic cancer. 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione induces apoptosis in cancer cells by activating the caspase cascade. This makes 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione a potential chemotherapeutic agent.
5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione has also been studied for its anti-diabetic properties. It activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose homeostasis. 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione increases insulin sensitivity and decreases blood glucose levels. This makes 5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione a potential drug for the treatment of type 2 diabetes.

properties

Product Name

5-(2-Chlorobenzylidene)-3-(2-chloro-6-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C17H10Cl2FNO2S

Molecular Weight

382.2 g/mol

IUPAC Name

(5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H10Cl2FNO2S/c18-12-5-2-1-4-10(12)8-15-16(22)21(17(23)24-15)9-11-13(19)6-3-7-14(11)20/h1-8H,9H2/b15-8+

InChI Key

SHWMOBRFOMROPO-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)Cl

SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=C(C=CC=C3Cl)F)Cl

Origin of Product

United States

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